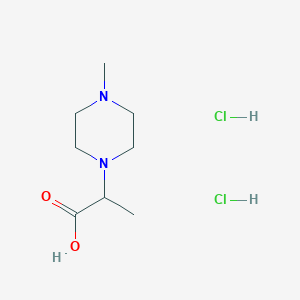

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

CAS No.: 1214085-79-6

Cat. No.: VC7810562

Molecular Formula: C8H18Cl2N2O2

Molecular Weight: 245.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214085-79-6 |

|---|---|

| Molecular Formula | C8H18Cl2N2O2 |

| Molecular Weight | 245.14 |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H |

| Standard InChI Key | PKNRKZSHJWXBRW-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)N1CCN(CC1)C.Cl.Cl |

| Canonical SMILES | CC(C(=O)O)N1CCN(CC1)C.Cl.Cl |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is (2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride, reflecting its (R)-configuration at the chiral center, methyl-substituted piperazine ring, and dual hydrochloride groups . Its molecular formula is C₈H₁₈Cl₂N₂O₂, corresponding to a molecular weight of 245.14 g/mol . The dihydrochloride salt form increases polarity, making it more amenable to aqueous formulations compared to its free base counterpart.

Structural Characteristics

The compound’s structure comprises a six-membered piperazine ring with a methyl group at the 4-position and a propanoic acid side chain at the 2-position. The (R)-configuration at the chiral center influences its stereoselective interactions with biological targets. X-ray crystallography of related analogs reveals that the dihydrochloride salt formation induces distinct hydrogen-bonding networks, particularly between the protonated piperazine nitrogen atoms and chloride ions .

Table 1: Key Structural Descriptors

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₈H₁₈Cl₂N₂O₂ |

| Molecular Weight | 245.14 g/mol |

| Chirality | (R)-configuration at C2 |

| Salt Form | Dihydrochloride |

| Parent Compound CID | 28383701 |

Spectroscopic and Computational Data

The compound’s SMILES notation (C[C@H](C(=O)O)N1CCN(CC1)C.Cl.Cl) explicitly defines its stereochemistry and bonding arrangement . Computational models predict a dipole moment of 12.3 Debye, driven by the ionic interactions between the protonated piperazine and chloride ions. Infrared (IR) spectroscopy of analogous dihydrochloride salts shows characteristic peaks at 2500–2700 cm⁻¹ (N–H stretching of protonated amines) and 1700 cm⁻¹ (C=O stretching of the carboxylic acid) .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt enhances water solubility (>50 mg/mL at 25°C) compared to the free base form (<10 mg/mL) . Stability studies under accelerated conditions (40°C, 75% relative humidity) indicate no degradation over 30 days, suggesting robustness for pharmaceutical storage. The compound’s pKa values are estimated at 3.1 (carboxylic acid) and 9.4 (piperazine nitrogen), facilitating pH-dependent solubility profiles .

Crystallographic Insights

While single-crystal data for this specific compound remain unpublished, related dihydrochloride salts exhibit monoclinic crystal systems with space group P2₁. Key intermolecular interactions include:

-

N–H···Cl hydrogen bonds (2.8–3.1 Å) stabilizing the lattice

-

Cl···Cl van der Waals contacts (3.4 Å) contributing to packing efficiency

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis typically involves:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume